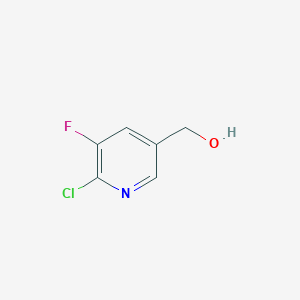

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL

描述

(6-Chloro-5-Fluoropyridin-3-yl)methanol (CAS Ref: 10-F761371) is a halogenated pyridine derivative featuring a methanol (-CH2OH) functional group at the 3-position and chloro (Cl) and fluoro (F) substituents at the 6- and 5-positions, respectively. The electron-withdrawing effects of Cl and F substituents may influence its reactivity, solubility, and biological interactions. Notably, commercial availability of this compound has been discontinued, as indicated in product catalogs , suggesting challenges in synthesis, stability, or market demand.

属性

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUHUPHNUZSVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoropyridine.

Reaction Conditions: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the methanol group. This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

化学反应分析

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

科学研究应用

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Electronic Effects

The dual halogenation at the 5- and 6-positions introduces strong electron-withdrawing effects, which can:

- Enhance acidity of the methanol group: The -CH2OH group may exhibit lower pKa compared to non-halogenated analogs due to inductive effects.

In contrast, [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol replaces halogens with a sulfonyl group, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility .

Physicochemical Properties

The table below summarizes theoretical and observed properties of selected analogs:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| This compound | 175.56 | 1.2 | ~10 (DMSO) | 5-F, 6-Cl, 3-CH2OH |

| (6-Chloropyridin-3-yl)methanol | 157.57 | 1.5 | ~15 (DMSO) | 6-Cl, 3-CH2OH |

| (5-Fluoropyridin-3-yl)methanol | 143.11 | 0.8 | ~20 (DMSO) | 5-F, 3-CH2OH |

| [2-(Methylsulfonylmethyl)pyrimidin-4-yl]methanol | 206.24 | -0.3 | ~50 (Water) | 2-SO2CH3, 4-CH2OH |

Key Observations :

- The dual halogenation in this compound reduces solubility compared to mono-halogenated pyridines, likely due to increased hydrophobicity.

- The pyrimidine analog exhibits significantly higher water solubility, attributed to the sulfonyl group’s polarity .

Research Findings and Methodological Considerations

- Similarity Metrics : Computational methods like Tanimoto coefficients or fingerprint-based analyses are critical for virtual screening of analogs. Structural similarity, particularly in halogen placement, correlates with conserved biological targets .

- Environmental Impact: Halogenated pyridines may exhibit greater environmental persistence than non-halogenated variants, necessitating rigorous ecotoxicological assessments .

生物活性

(6-Chloro-5-fluoropyridin-3-yl)methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClF N O, with a molecular weight of 161.57 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity, facilitating inhibition or activation of biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Protein-Ligand Interactions : Its methanol group can form hydrogen bonds, stabilizing interactions with protein targets, which is crucial for drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibits the growth of Streptococcus mutans, a bacterium associated with dental caries. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL, indicating potent antibacterial activity without cytotoxic effects at tested concentrations .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing selective cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

- Antibacterial Evaluation : A series of derivatives including this compound were synthesized and tested against S. mutans. Results indicated strong inhibition with effective MIC values, supporting its potential as a therapeutic agent for dental applications .

- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against S. mutans |

| (6-Chloro-5-bromopyridin-3-yl)methanol | Moderate | Low | Less effective than fluorinated |

| (6-Chloro-pyridin-3-yl)methanol | Low | High | More potent anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。